Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide
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Overview
Description
Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide: is a complex organic compound with the molecular formula C24H22BrNO4 and a molecular weight of 468.30 g/mol . This compound is characterized by its unique structure, which includes a pyridinium ring, a dimethoxyindanone moiety, and a phenylmethyl group, all linked together by a carbonyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide typically involves the following steps :
Starting Materials: The synthesis begins with 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde.
Reaction Conditions: These starting materials are reacted in the presence of a suitable solvent, such as demineralized water, and under controlled temperature conditions.
Formation of Intermediate: The reaction proceeds through the formation of an intermediate, 5,6-dimethoxy-2-(4-pyridylmethylene)-2,3-dihydro-1H-inden-1-one.
Final Product: The intermediate is then further reacted with benzyl bromide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide involves its interaction with molecular targets and pathways within biological systems. The compound’s pyridinium ring can interact with nucleic acids and proteins, potentially affecting their function and activity. Additionally, the carbonyl and dimethoxyindanone moieties may participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, chloride
- Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, iodide
Uniqueness
The uniqueness of Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to its chloride and iodide analogs, the bromide variant may exhibit different reactivity and interaction profiles, making it suitable for specific applications.
Properties
Molecular Formula |
C24H22BrNO4 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
2-(1-benzylpyridin-1-ium-4-carbonyl)-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide |
InChI |
InChI=1S/C24H22NO4.BrH/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16;/h3-11,13-14,20H,12,15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PAPXSYDJDGDTES-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=[N+](C=C3)CC4=CC=CC=C4)OC.[Br-] |
Origin of Product |
United States |
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